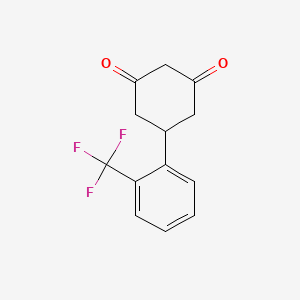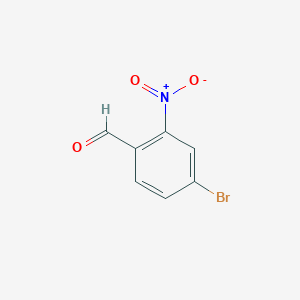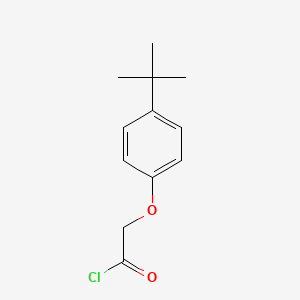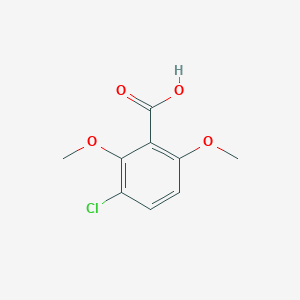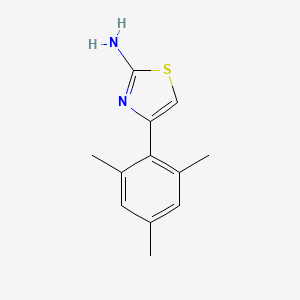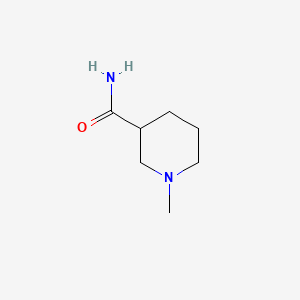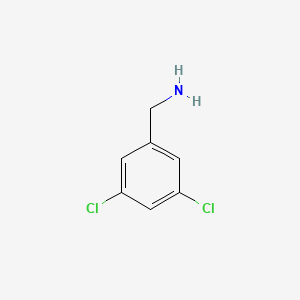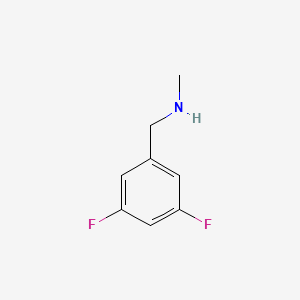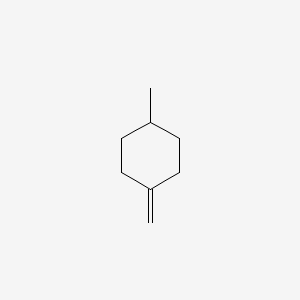
1-Methyl-4-methylenecyclohexane
Übersicht
Beschreibung
“1-Methyl-4-methylenecyclohexane” is a chemical compound with the molecular formula C8H14 . It is also known as “4-Methyl-1-methylenecyclohexane” and "4-Methylmethylenecyclohexane" .
Molecular Structure Analysis
The molecular structure of “1-Methyl-4-methylenecyclohexane” can be represented by the InChI string: InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 . This indicates that the molecule consists of a cyclohexane ring with a methylene (=CH2) group at the 4-position and a methyl (-CH3) group at the 1-position .
Wissenschaftliche Forschungsanwendungen
Application in Organic Chemistry: Functionalization of Saturated Hydrocarbons
Summary of the Application
This application involves the use of the compound as a substrate in the functionalization of saturated hydrocarbons. The process is of great interest to both industry and academia due to its potential for creating new compounds with useful properties .
Methods of Application and Experimental Procedures
The functionalization process involves the use of manganese (III) complexes as catalysts. These catalysts promote the oxidation of saturated hydrocarbons (in this case, cyclohexane and methylcyclohexane) in the presence of hydrogen peroxide or trichloroisocyanuric acid (TCCA). The catalytic processes were carried out in acetonitrile at 25 and 50 °C for 24 hours .
Results and Outcomes
The best catalytic activity was shown by the compound [Mn (salen)Cl], reaching conversions of 14.5 ± 0.3% (25 °C) and 26.3 ± 1.1% (50 °C) (yield for chlorocyclohexane) and up to 12.1 ± 0.5% (25 °C) and 29.8 ± 2.2% (50 °C) (total yield for the mixture of the products 1-chloro-4-methylcyclohexane, 3-methylcyclohexene and 1-methylcyclohexene) .
Application in Polymer Science
Summary of the Application
This compound can be used in the production of certain types of polymers. These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency .
Methods of Application and Experimental Procedures
The compound can be polymerized using various techniques such as free radical polymerization, condensation polymerization, or addition polymerization. The choice of polymerization technique depends on the desired properties of the final polymer .
Results and Outcomes
The resulting polymers have found use in various applications such as medical instruments, packaging, fibers, and optics due to their unique properties .
Application as a Chemical Raw Material
Summary of the Application
“1-methyl-4-methylidenecyclohexane” can be used as a chemical raw material to synthesize other compounds, such as spices, essence, and drugs .
Methods of Application and Experimental Procedures
The compound can be used as a starting material in various chemical reactions to produce other compounds. The specific procedures would depend on the desired end product .
Results and Outcomes
The use of this compound as a chemical raw material can lead to the production of a wide range of other compounds with various applications .
Safety And Hazards
“1-Methyl-4-methylenecyclohexane” is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. It causes skin irritation and serious eye irritation. It may cause respiratory irritation and may cause drowsiness or dizziness . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, using explosion-proof electrical/ventilating/lighting equipment, and using only non-sparking tools .
Eigenschaften
IUPAC Name |
1-methyl-4-methylidenecyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7-3-5-8(2)6-4-7/h8H,1,3-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTOPLRMDZJIGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=C)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334324 | |
| Record name | 1-Methyl-4-methylenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-methylenecyclohexane | |
CAS RN |
2808-80-2 | |
| Record name | 1-Methyl-4-methylenecyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




